REACTION_SMILES
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[CH3:17][NH:18][CH3:19].[O:1]=[c:2]1[nH:3][c:4]2[cH:5][cH:6][c:7]([S:13](=[O:14])(=[O:15])[Cl:16])[cH:8][c:9]2[nH:10][c:11]1=[O:12]>>[O:1]=[c:2]1[nH:3][c:4]2[cH:5][cH:6][c:7]([S:13](=[O:14])(=[O:15])[N:18]([CH3:17])[CH3:19])[cH:8][c:9]2[nH:10][c:11]1=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(S(=O)(=O)Cl)cc2[nH]c1=O
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Name
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Type
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product
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Smiles
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CN(C)S(=O)(=O)c1ccc2[nH]c(=O)c(=O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |